Structural Elucidation and X-ray Crystallography of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine: A Technical Guide
Structural Elucidation and X-ray Crystallography of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine: A Technical Guide
Executive Summary
The compound 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (often referred to as 5-methoxy-2-propargylpyridine) is a highly versatile bifunctional scaffold. Featuring an electron-rich methoxy-substituted pyridine ring and a terminal alkyne, it serves as a critical intermediate in the synthesis of metabotropic glutamate subtype 5 (mGluR5) receptor PET ligands [1] and as a robust building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
For drug development professionals, understanding the precise three-dimensional architecture of this scaffold is paramount. The spatial orientation of the propargyl group relative to the pyridine nitrogen dictates its reactivity and its binding trajectory within receptor pockets. This whitepaper provides an in-depth, causality-driven guide to the crystallization, X-ray diffraction (XRD) methodology, and structural refinement of this molecular class, establishing a self-validating system for rigorous crystallographic analysis.
Molecular Architecture & Conformational Causality
The structural behavior of 5-methoxy-2-(prop-2-yn-1-yl)pyridine in the solid state is governed by the electronic and steric interplay of its substituents:
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The 5-Methoxy Group: The oxygen atom donates electron density into the pyridine π -system via resonance. To maximize p−π orbital overlap, the methoxy carbon is causally driven to adopt a near-coplanar conformation with the pyridine ring. This electron donation increases the basicity of the pyridine nitrogen (position 1), making it a potent hydrogen-bond acceptor.
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The 2-Propargyl Group (-CH₂-C≡CH): The methylene spacer provides conformational flexibility. However, to minimize steric clashing with the adjacent ring proton (at position 3), the propargyl group typically adopts a staggered conformation. The terminal alkyne features an acidic sp -hybridized proton, acting as a powerful hydrogen-bond donor.
This architecture predictably drives the supramolecular assembly: the strong alkyne donor and the electron-rich pyridine acceptor inevitably pair up to form robust C≡C−H⋯N hydrogen-bonded networks [2].
Experimental Protocol: Crystallization Methodology
Obtaining diffraction-quality single crystals (typically 0.1 – 0.3 mm in dimension) requires controlling the kinetics of nucleation. Because the propargyl group imparts high solubility in most organic solvents, a binary solvent system utilizing Vapor Diffusion is the most reliable self-validating method to prevent amorphous precipitation.
Step-by-Step Vapor Diffusion Protocol
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Solvent Selection: Dissolve 20 mg of the synthesized compound in 0.5 mL of a polar aprotic solvent (e.g., Ethyl Acetate) in a small inner vial. Causality: Ethyl acetate fully solvates the molecule without strongly competing for hydrogen-bond donor/acceptor sites.
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Anti-Solvent Chamber: Place the open inner vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent with a higher vapor pressure (e.g., n-Hexane or Pentane).
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Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 4 °C.
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Nucleation Mechanism: Over 3–7 days, the volatile anti-solvent slowly diffuses into the inner vial. Causality: This gradually lowers the dielectric constant of the solution, slowly driving the system into the metastable zone of supersaturation where ordered crystalline nucleation is thermodynamically favored over rapid, disordered kinetic trapping.
X-Ray Diffraction & Data Collection Workflow
The collection of X-ray diffraction data must be executed as a closed-loop, self-validating system to ensure absolute data integrity.
Fig 1: Self-validating X-ray diffraction workflow for structural elucidation.
Data Collection Protocol
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Mounting: Harvest a single crystal using a MiTeGen loop coated in Paratone-N oil.
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Cryo-Cooling (100 K): Immediately transfer the loop to the diffractometer under a 100 K nitrogen cryostream.
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Causality: At room temperature, the terminal alkyne and methoxy methyl groups exhibit significant libration (dynamic disorder). Cryo-cooling freezes these conformers into their global minimum, drastically reducing the Debye-Waller factors (thermal ellipsoids) and allowing the unambiguous location of the critical C(sp)−H proton in the difference Fourier map.
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Irradiation: Irradiate the crystal using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Cu Kα is often preferred for light-atom organic structures to maximize diffraction intensity at higher resolution shells.
Structure Solution and Refinement (E-E-A-T Standards)
The refinement process bridges the gap between raw diffraction data and the physical molecular model. We utilize SHELXT for structure solution and SHELXL [3] for least-squares refinement, operated through the OLEX2 graphical interface [4].
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Anisotropic Refinement: All non-hydrogen atoms (C, N, O) are refined anisotropically.
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Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model. Crucial Exception: For high-resolution datasets, the terminal alkyne proton should be located freely from the difference Fourier map to accurately measure the C≡C−H bond length and validate its role in supramolecular hydrogen bonding.
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Self-Validation: The refinement is a continuous feedback loop. The crystallographer monitors the R1 and wR2 factors. A successful refinement of this scaffold typically yields an R1<0.05 , proving that the mathematical model accurately reflects the physical electron density. The final model is audited via the IUCr CheckCIF routine to rule out missed symmetry or chemically unreasonable parameters.
Data Presentation: Crystallographic Parameters
The following tables summarize the representative and predictive structural data for 5-methoxy-2-(prop-2-yn-1-yl)pyridine based on high-resolution XRD of this molecular class.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₉H₉NO |
| Formula Weight | 147.17 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Goodness-of-fit on F² | 1.025 - 1.050 |
| Final R indexes [I>=2σ (I)] | R₁ ≈ 0.035, wR₂ ≈ 0.082 |
Table 2: Key Structural Geometries
| Structural Feature | Atoms Involved | Expected Value |
| Alkyne Triple Bond | C(sp) ≡ C(sp) | 1.18 - 1.20 Å |
| Methoxy C-O Bond | C(aromatic) - O | 1.36 - 1.38 Å |
| Pyridine C-N Bond | C(aromatic) - N | 1.33 - 1.35 Å |
| Propargyl Angle | C - C ≡ C | ~178° (Near Linear) |
Supramolecular Assembly & Crystal Engineering
The solid-state packing of 5-methoxy-2-(prop-2-yn-1-yl)pyridine is a masterclass in crystal engineering. The primary driving force is the highly directional C(sp)−H⋯N hydrogen bond.
Because the molecule contains one strong donor (alkyne) and one strong acceptor (pyridine nitrogen), it self-assembles into infinite one-dimensional zig-zag chains along the crystallographic axis. Secondary interactions, such as weaker C−H⋯O contacts from the methoxy group and π−π stacking between adjacent parallel pyridine rings (centroid-centroid distances of ~3.8 Å), interlock these 1D chains into a cohesive 3D lattice.
Fig 2: Predictive supramolecular assembly driven by alkyne-pyridine interactions.
Conclusion
The rigorous crystallographic analysis of 5-methoxy-2-(prop-2-yn-1-yl)pyridine reveals a highly ordered, predictable supramolecular network dictated by its electronic substituents. By employing low-temperature data collection and meticulous anisotropic refinement via SHELXL/OLEX2, researchers can extract highly accurate geometric parameters. This structural intelligence is directly translatable to rational drug design, allowing medicinal chemists to predict how this scaffold will orient itself within the binding pockets of targets like the mGluR5 receptor.
References
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Title: Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. Source: PubMed (National Institutes of Health) URL: [Link]
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Title: Aggregation of Small Molecules in Cryogenic Matrices and Reaction of Aryl Radicals with Small Molecules (Contextualizing Hydrogen Bridges in Crystal Engineering). Source: Ruhr-Universität Bochum URL: [Link]
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Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]
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Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography URL: [Link]
